molecular formula C22H19BrClNO B2975645 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one CAS No. 902469-90-3

2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

Cat. No.: B2975645
CAS No.: 902469-90-3
M. Wt: 428.75
InChI Key: QYUVVEHKLWRYOO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a dimethyl group on the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 4-chlorobenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 4-bromoaniline and 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to form the indole core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
  • 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-ol
  • 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-thione

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClNO/c1-22(2)12-20-18(21(26)13-22)11-19(14-3-5-15(23)6-4-14)25(20)17-9-7-16(24)8-10-17/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUVVEHKLWRYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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